3-Cyano-3-(pyrrolidin-1-YL)oxetane
Overview
Description
Synthesis Analysis
The synthesis of oxetane derivatives, such as 3-Cyano-3-(pyrrolidin-1-YL)oxetane, has been a subject of numerous studies . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks . Oxetane synthesis can be achieved through various methods such as intramolecular etherification, epoxide ring opening/ring closing, synthesis from sugar derivatives, and electrophilic halocyclization of alcohols .Molecular Structure Analysis
The molecular structure of 3-Cyano-3-(pyrrolidin-1-YL)oxetane is characterized by an oxetane ring and a pyrrolidine ring . The InChI code for this compound is 1S/C8H16N2O/c9-5-8 (6-11-7-8)10-3-1-2-4-10/h1-7,9H2 .Chemical Reactions Analysis
Oxetanes, including 3-Cyano-3-(pyrrolidin-1-YL)oxetane, are known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . Examples of oxetane derivatives in ring-opening and ring-expansion reactions have been described .Scientific Research Applications
Traceless Activation Group for Cycloaddition
The cyano group has been identified as a traceless activation group for the intermolecular [3+2] cycloaddition of azomethine ylides. This process is a part of a highly effective approach to synthesizing 5-unsubstituted pyrrolidines and extends to the total synthesis of natural products like isoretronecanol (Jundong Li et al., 2015).
Template for Pharmacological Activities
3-Cyano-2-oxa-pyridines, a related structure, have shown diverse biological and pharmacological activities, including cardiotonic, antimicrobial, antidepressant, and anticancer activity. Their significance in medicinal chemistry, especially in cancer therapy, underlines the potential of cyano and pyrrolidine-based compounds for future drug development (A. K. Bass et al., 2021).
Quantum Chemical Investigation
Quantum chemical calculations have been applied to study the molecular properties of substituted pyrrolidinones, demonstrating the value of these analyses in understanding the electronic properties and reactivity of compounds containing the pyrrolidine ring and related structures (M. Bouklah et al., 2012).
Dye-Sensitized Solar Cells
The application of organic dyes with pyrrolidine and cyano groups in dye-sensitized solar cells highlights the role of these compounds in renewable energy technologies. The study on electron donor and acceptor dynamics provides insights into the efficiency of solar energy conversion, showcasing the versatility of pyrrolidine-based compounds beyond pharmacological uses (P. Qin et al., 2007).
Antimicrobial and Antifungal Activity
New classes of spiro pyrrolidines have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies not only contribute to the discovery of new therapeutic agents but also underscore the importance of pyrrolidine derivatives in addressing global health challenges related to infections (A. A. Raj et al., 2003).
Enantioselective Synthesis
Research into asymmetric synthesis of pyrrolidines via oxetane desymmetrization underscores the ongoing efforts to develop chiral compounds with potential pharmaceutical applications. The creation of compounds bearing all-carbon quaternary stereocenters highlights the intricate chemistry involved in the synthesis of pyrrolidine derivatives (Renwei Zhang et al., 2022).
Safety And Hazards
properties
IUPAC Name |
3-pyrrolidin-1-yloxetane-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-5-8(6-11-7-8)10-3-1-2-4-10/h1-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJBUGXKSOUELB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(COC2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-3-(pyrrolidin-1-YL)oxetane |
Synthesis routes and methods
Procedure details
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